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Abstract

FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that selectively
targets the ATPase activity of Brahma-related gene 1 (BRG1, also known as SMARCA4) and
Brahma homolog (BRM, also known as SMARCA2).[1][2] These two proteins are the mutually
exclusive catalytic subunits of the mammalian SWitch/Sucrose Non-Fermentable (MSWI/SNF
or BAF) chromatin remodeling complex.[2] By inhibiting this core component of the chromatin
regulatory system, FHD-286 induces profound changes in gene expression, leading to anti-
tumor activity in various preclinical models of hematologic and solid tumors.[3][4] This
document provides a comprehensive overview of the mechanism of action of FHD-286, the
cellular pathways it affects, quantitative data from key experiments, and detailed experimental
protocols.

Core Mechanism of Action: Inhibition of the BAF
Chromatin Remodeling Complex

The BAF complex is a fundamental regulator of gene expression that utilizes the energy from
ATP hydrolysis to remodel chromatin structure. This remodeling alters the accessibility of DNA
to transcription factors and other regulatory proteins, thereby controlling which genes are
turned on or off. The enzymatic engines of this complex are the ATPases BRG1 and BRM.[2][3]
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FHD-286 acts as a dual, allosteric inhibitor of BRG1 and BRM.[1] By binding to these proteins,
it blocks their ATPase activity, which in turn stalls the chromatin remodeling function of the BAF
complex. This disruption of chromatin remodeling and gene expression leads to the
downregulation of key oncogenic pathways and subsequent inhibition of tumor cell
proliferation.[1] This mechanism is particularly relevant in cancers that are dependent on the
BAF complex for maintaining a stem-like, undifferentiated state, such as Acute Myeloid
Leukemia (AML).[5]
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Caption: Mechanism of FHD-286 action on the BAF complex.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.cancer.gov/publications/dictionaries/cancer-drug/def/camibirstat
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/camibirstat
https://foghorntx.com/wp-content/uploads/2023/10/The-dual-BRG1-BRM-SMARCA4-2-inhibitor-FHD-286-induces-functional-differentiation-and-splicing-defects-in-preclinical-models-of-acute-myeloid-leukemia-AML.pdf
https://www.benchchem.com/product/b15608699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Affected Cellular Pathways and Processes

Inhibition of BRG1/BRM by FHD-286 initiates a cascade of cellular events, primarily driven by
transcriptional reprogramming. This leads to the induction of differentiation, cell cycle arrest,
and ultimately, apoptosis in cancer cells.

Transcriptional Reprogramming and Oncogene
Suppression

The most immediate consequence of BAF inhibition is a genome-wide alteration in chromatin
accessibility and gene expression.[6] Studies in AML models show that FHD-286 treatment
leads to reduced chromatin accessibility at binding sites for key hematopoietic transcription
factors, including PU.1 (also known as SPI1), IRF8, and ETS1.[7][8] This disrupts the core
regulatory circuitry that maintains AML cells in an undifferentiated, proliferative state.[7]

A critical downstream target of this transcriptional reprogramming is the MYC oncogene, a well-
established target of BRG1 activity in AML.[6] Treatment with FHD-286 consistently leads to the
downregulation of MYC expression across multiple AML cell lines, contributing to the drug's
anti-proliferative effects.[6][7]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.biorxiv.org/cgi/reprint/2021.04.23.441171v1
https://www.biorxiv.org/content/10.1101/2023.09.28.560054v1.full.pdf
https://www.researchgate.net/publication/369811979_Abstract_2122_The_dual_BRMBRG1_SMARCA24_inhibitor_FHD-286_induces_differentiation_in_preclinical_models_of_AML
https://www.biorxiv.org/content/10.1101/2023.09.28.560054v1.full.pdf
https://www.biorxiv.org/cgi/reprint/2021.04.23.441171v1
https://www.biorxiv.org/cgi/reprint/2021.04.23.441171v1
https://www.biorxiv.org/content/10.1101/2023.09.28.560054v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

FHD-286

BAF Complex Oncogenic TFs
(BRG1/BRM) (PU.1, AP-1, etc.)
Maintains . .
- Binds Activates
ccessibility
——
Chromatin at Oncogene Expression
Enhancers/Promoters (e.g., MYC)

Reduced Chromatin

Accessibility

Reduced TF
Binding

Transcriptional
Repression

Tumor Cell
Proliferation

Click to download full resolution via product page

Caption: FHD-286 pathway to oncogene suppression.
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Induction of Myeloid Differentiation

A hallmark of FHD-286's activity in AML is the induction of functional differentiation.[5] By
disrupting the transcriptional programs that lock AML blasts in a progenitor-like state, FHD-286
pushes them toward maturation.[5] This is evidenced by:

o Upregulation of surface markers: Increased expression of the myeloid differentiation marker
CD11b and decreased expression of the stemness marker CD34 are observed in both AML
cell lines and patient-derived samples following treatment.[9]

e Morphological changes: Treated AML cells exhibit morphological features consistent with
differentiation.[9]

« Functional maturation: RNA-sequencing analyses reveal the upregulation of pathways
related to reactive oxygen species (ROS) production and phagocytosis.[5] Functionally, FHD-
286-treated AML cells show an enhanced ability to produce superoxide and to phagocytose

bacteria.[5]

Disruption of mRNA Splicing

Beyond transcriptional control, FHD-286 treatment has been found to disrupt mRNA splicing.
This is a potential secondary mechanism contributing to its anti-cancer effects. The treatment
causes downregulation of the splicing factor HNRNPC and induces the inclusion of intronic Alu
elements into mature MRNA (a process known as "exonization"), which can lead to non-

functional proteins and cellular stress.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
FHD-286.

Table 1: In Vitro Activity of FHD-286 in AML Cell Lines
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| OCI-AML2 | MLL-AF6, DNMT3a mut. | Dose-dependent growth inhibition | Used in xenograft

models showing in vivo efficacy. |[2] |

Table 2: Pharmacodynamic Biomarker Modulation in AML
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| MYC | Decreased mRNA Levels | Panel of AML Cell Lines | Downregulation of a Key
Oncogenic Driver |[6] |

Table 3: Phase 1 Clinical Trial Data in Relapsed/Refractory AML/MDS (NCT04891757)

Parameter Value Notes Reference
Number of Patients 40 R/R AML or MDS [8]

25,5 75 and10mg 10 mg dose was not
Doses Evaluated ) [8]

(once daily) tolerated.

Median Treatment

28 days 8
Duration Y ]
Most Common Differentiation Adjudicated in 15% of 8]
Serious TRAE* Syndrome (DS) patients.

o No objective

Objective Responses

0 responses were [8]
(OR) .

achieved.

Blast reductions and Activity seen across
Anti-leukemic Activity myeloid differentiation ~ various genetic [8]

observed profiles.

*TRAE: Treatment-Related Adverse Event

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
FHD-286, based on methodologies described in the cited literature.

Cell Proliferation Assay

o Cell Plating: Seed AML cells in 96-well plates at an appropriate density (e.g., 500-1000
cells/well) in their recommended culture medium.

e Compound Treatment: Add FHD-286 in a dose-response manner (e.g., 10-point, 3-fold serial
dilutions). Include a DMSO vehicle control.
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Incubation: Culture the cells for 5 to 7 days at 37°C and 5% CO-.

Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell
Viability Assay reagent to each well according to the manufacturer's instructions.

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the data to the DMSO control and fit the dose-response curve using a
non-linear regression model to determine the concentration that inhibits 50% of growth
(GI50) or the Area Under the Curve (AUC).

Flow Cytometry for Differentiation Markers

Cell Treatment: Culture AML cells with FHD-286 or DMSO vehicle control for a specified
duration (e.g., 7-14 days).

Cell Harvesting: Harvest approximately 1x10°€ cells per sample and wash with FACS buffer
(e.g., PBS with 2% FBS).

Antibody Staining: Resuspend cells in FACS buffer containing fluorochrome-conjugated
antibodies against surface markers (e.g., CD11b-PE, CD34-APC) and a viability dye (e.qg.,
DAPI or Fixable Viability Dye).

Incubation: Incubate for 30 minutes at 4°C, protected from light.
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

Analysis: Gate on live, single cells and quantify the percentage of cells positive for each
marker using analysis software like FlowJo.

In Vivo Xenograft Efficacy Study

Cell Implantation: Subcutaneously implant a suspension of human AML cells (e.g., 5-10
million MV4-11 cells) into the flank of immunodeficient mice (e.g., NSG mice).

Tumor Growth: Monitor tumor growth using caliper measurements.
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Randomization: Once tumors reach a specified volume (e.g., 150-200 mms3), randomize mice
into treatment and vehicle control groups.

Dosing: Administer FHD-286 orally, once daily, at predetermined doses. Administer vehicle to
the control group on the same schedule.

Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

Endpoint: Continue treatment until tumors in the control group reach a predetermined
endpoint size, or as defined by the study protocol.

Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups.
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Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

FHD-286 represents a targeted therapeutic strategy aimed at a fundamental cancer
dependency: the machinery of chromatin remodeling. By dually inhibiting the BRG1 and BRM
ATPase subunits of the BAF complex, FHD-286 triggers a cascade of effects, including the
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suppression of oncogenic transcriptional programs, induction of terminal differentiation, and
disruption of mMRNA splicing. These actions collectively lead to potent anti-tumor activity in
preclinical models of AML and other cancers. While monotherapy did not yield objective
responses in early clinical trials for relapsed/refractory AML, the observed on-target biological
activity, including blast reduction and myeloid differentiation, confirms the therapeutic potential
of this mechanism.[8] Further investigation of FHD-286 in combination with other agents is
warranted to fully explore its clinical utility in myeloid malignancies and other BAF-dependent
cancers.[8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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